

Technical Support Center: Tenosal (Tenofovir Disoproxil Fumarate/Lamivudine) Degradation and Prevention

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Compound of Interest

Compound Name: *Tenosal*

Cat. No.: *B1216814*

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Disclaimer: The term "**Tenosal**" is often a brand name for a combination drug product. This guide focuses on the degradation pathways and prevention strategies for its common active pharmaceutical ingredients (APIs): Tenofovir Disoproxil Fumarate (TDF) and Lamivudine (3TC).

Frequently Asked Questions (FAQs)

Q1: Under what conditions are Tenofovir Disoproxil Fumarate (TDF) and Lamivudine most likely to degrade?

A1: Both TDF and Lamivudine are susceptible to degradation under specific stress conditions. TDF is particularly unstable under acidic, alkaline, and oxidative conditions, often leading to complete degradation.[1] Lamivudine also shows instability in acidic and alkaline environments and degrades extensively under oxidative stress.[2] Both compounds are generally stable under neutral, thermal, and photolytic conditions.[1][2]

Q2: What are the primary degradation pathways for TDF and Lamivudine?

A2: The primary degradation pathway for both TDF and Lamivudine is hydrolysis. For TDF, this involves the cleavage of its ester linkages.[3] For Lamivudine, hydrolysis occurs at the glycosidic bond. Both are also susceptible to oxidation.[1][2]

Q3: How can I prevent the degradation of TDF and Lamivudine during my experiments?

A3: To prevent degradation, it is crucial to control the experimental conditions. Maintaining a neutral pH is critical. Avoid exposure to strong acids, bases, and oxidizing agents. For long-term storage, it is advisable to keep the compounds in a cool, dry, and dark environment to minimize hydrolytic and photolytic degradation. When preparing solutions, use freshly prepared solvents and consider purging with an inert gas like nitrogen to minimize oxidation.

Q4: Are there any known degradation products that I should be aware of?

A4: Yes, several degradation products have been identified for both compounds. For TDF, up to twelve non-volatile degradation products have been characterized, arising from hydrolysis of the ester groups.[3] Thermal degradation of TDF can produce at least five different degradants. [4] For Lamivudine, five primary degradation products have been identified, resulting from hydrolysis and oxidation.[2]

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC).	Degradation of the sample or standard solutions.	Prepare fresh solutions daily. Ensure the pH of the mobile phase and diluents is neutral and compatible with the compounds' stability. Store stock solutions at recommended temperatures (typically 2-8°C) and protect from light.
Appearance of unexpected peaks in chromatograms.	Formation of degradation products.	Conduct a forced degradation study to identify the retention times of potential degradation products. Ensure the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products. [5] [6]
Loss of sample potency over a short period.	Suboptimal storage conditions.	Review storage conditions (temperature, humidity, light exposure). Package samples in tightly sealed, opaque containers. For solutions, consider the use of antioxidants if oxidative degradation is suspected. [7] [8]
Precipitation in sample solutions.	pH-dependent solubility or degradation product formation.	Check the pH of the solution and adjust if necessary. Ensure the concentration is within the solubility limits for the chosen solvent system. Filter the solution before analysis.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Conditions and Stability

Condition	Tenofovir Disoproxil Fumarate (TDF)	Lamivudine (3TC)	Reference
Acidic Hydrolysis (e.g., 0.01 M HCl)	Highly susceptible, complete degradation.	Unstable, extensive degradation.	[1] [2]
Alkaline Hydrolysis (e.g., 0.01 M NaOH)	Highly susceptible, complete degradation.	Unstable, extensive degradation.	[1] [2]
Oxidative (e.g., 30% H ₂ O ₂)	Highly susceptible, complete degradation.	Unstable, extensive degradation.	[1] [2] [9]
Neutral Hydrolysis (Water)	Stable.	Stable.	[1] [2]
Thermal (e.g., 60-100°C)	Stable under dry heat.	Stable.	[2] [4]
Photolytic (UV/Fluorescent light)	Labile, some degradation observed.	Stable.	[1] [2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on TDF and Lamivudine to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solutions:

- Prepare a stock solution of the API (TDF or Lamivudine) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for a specified time (e.g., 2 hours). Cool and neutralize with 0.1 N NaOH.[9]
- Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for a specified time (e.g., 2 hours). Cool and neutralize with 0.1 N HCl.[9]
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours).[9]
- Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 100°C) for a specified duration (e.g., 10 days).[9] Dissolve the stressed powder in the solvent for analysis.
- Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or fluorescent light for a defined period.

3. Sample Analysis:

- Dilute the stressed samples to a suitable concentration for analysis (e.g., 100 µg/mL).
- Analyze the samples using a stability-indicating HPLC-UV method. A common method involves a C18 column with a mobile phase of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer).[10][11]
- Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent drug peak.

Protocol 2: Stability-Indicating HPLC Method

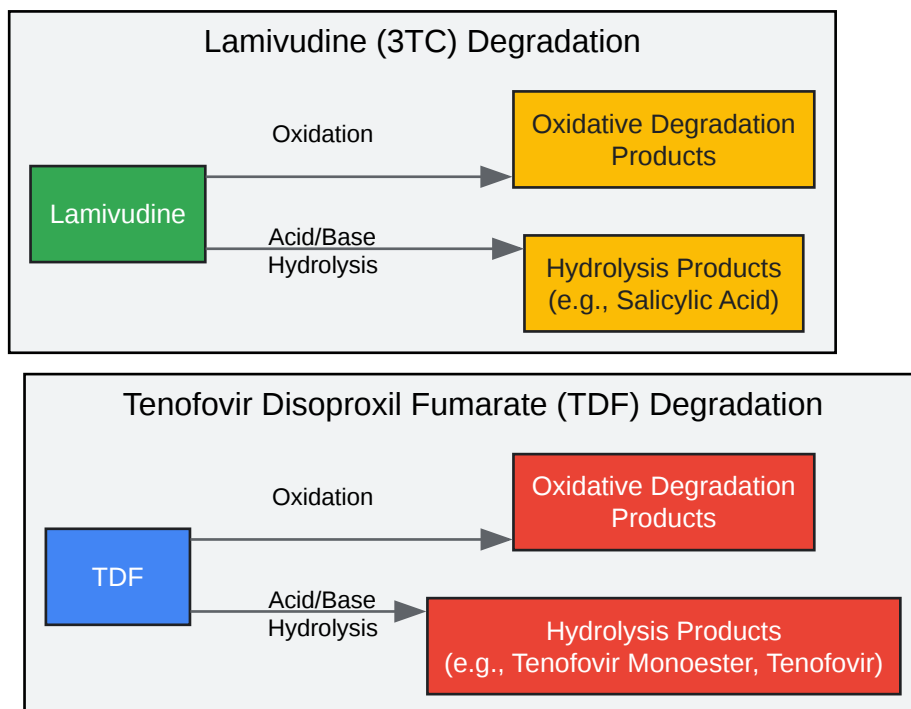
This protocol provides an example of an HPLC method suitable for separating TDF and Lamivudine from their degradation products.

- Instrumentation: HPLC with UV detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.02 M ammonium acetate, pH 4.5).[9]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 265 nm.[9]
- Injection Volume: 20 µL.
- Column Temperature: Ambient or controlled at 25°C.

Visualizations

Degradation Pathways

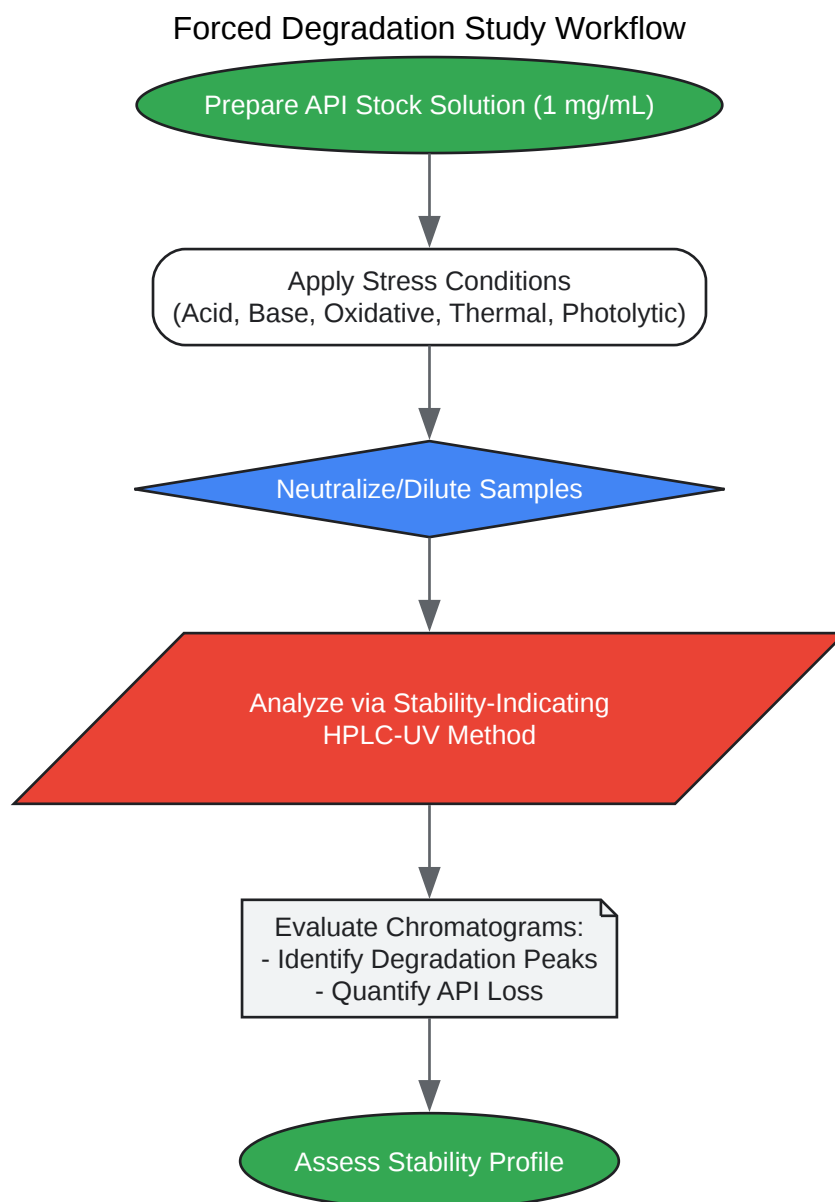
Simplified Degradation Pathways



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Caption: Simplified degradation pathways for TDF and Lamivudine.

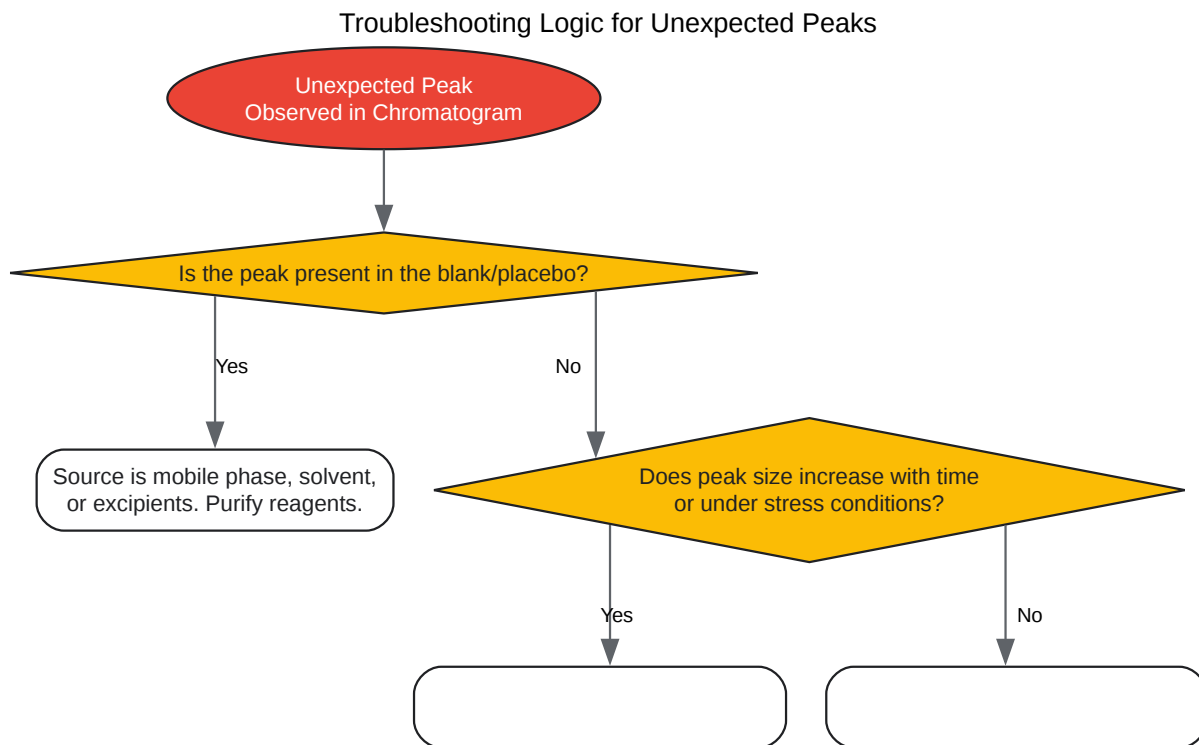
Experimental Workflow



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Caption: Workflow for conducting a forced degradation study.

Troubleshooting Logic



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